molecular formula C11H16BrNO5S B603092 Bis(2-hydroxyethyl)[(5-bromo-2-methoxyphenyl)sulfonyl]amine CAS No. 1206119-35-8

Bis(2-hydroxyethyl)[(5-bromo-2-methoxyphenyl)sulfonyl]amine

Cat. No.: B603092
CAS No.: 1206119-35-8
M. Wt: 354.22g/mol
InChI Key: NLVLJJHXYHFAGC-UHFFFAOYSA-N
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Description

Bis(2-hydroxyethyl)[(5-bromo-2-methoxyphenyl)sulfonyl]amine is an organic compound that features a sulfonamide group, a bromine atom, and a methoxy group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(2-hydroxyethyl)[(5-bromo-2-methoxyphenyl)sulfonyl]amine typically involves the reaction of 5-bromo-2-methoxybenzenesulfonyl chloride with diethanolamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran at room temperature.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Bis(2-hydroxyethyl)[(5-bromo-2-methoxyphenyl)sulfonyl]amine can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of sulfide derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Bis(2-hydroxyethyl)[(5-bromo-2-methoxyphenyl)sulfonyl]amine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Potential use in the development of biologically active compounds, such as enzyme inhibitors or receptor modulators.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or surfactants.

Mechanism of Action

The mechanism of action of Bis(2-hydroxyethyl)[(5-bromo-2-methoxyphenyl)sulfonyl]amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, while the bromine atom and methoxy group can enhance binding affinity through hydrophobic interactions and electronic effects.

Comparison with Similar Compounds

Similar Compounds

  • Bis(2-hydroxyethyl)[(5-bromo-2-methoxy-4-methylphenyl)sulfonyl]amine
  • Bis(2-hydroxyethyl)[(5-chloro-2-methoxyphenyl)sulfonyl]amine
  • Bis(2-hydroxyethyl)[(5-bromo-2-ethoxyphenyl)sulfonyl]amine

Uniqueness

Bis(2-hydroxyethyl)[(5-bromo-2-methoxyphenyl)sulfonyl]amine is unique due to the presence of both bromine and methoxy groups on the phenyl ring, which can influence its reactivity and binding properties. The combination of these functional groups can provide a balance of hydrophobic and electronic effects, making it a versatile compound for various applications.

Properties

CAS No.

1206119-35-8

Molecular Formula

C11H16BrNO5S

Molecular Weight

354.22g/mol

IUPAC Name

5-bromo-N,N-bis(2-hydroxyethyl)-2-methoxybenzenesulfonamide

InChI

InChI=1S/C11H16BrNO5S/c1-18-10-3-2-9(12)8-11(10)19(16,17)13(4-6-14)5-7-15/h2-3,8,14-15H,4-7H2,1H3

InChI Key

NLVLJJHXYHFAGC-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)Br)S(=O)(=O)N(CCO)CCO

Origin of Product

United States

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